5-(4-Ethoxy-2-methylphenyl)-2-fluorobenzoic acid
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Overview
Description
5-(4-Ethoxy-2-methylphenyl)-2-fluorobenzoic acid is a chemical compound with a unique structure that combines an ethoxy group, a methyl group, and a fluorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxy-2-methylphenyl)-2-fluorobenzoic acid typically involves the coupling of 4-ethoxy-2-methylphenylboronic acid with a fluorobenzoic acid derivative. One common method includes the use of copper acetate and pyridine as catalysts in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 90°C) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxy-2-methylphenyl)-2-fluorobenzoic acid can undergo several types of chemical reactions, including:
Oxidation: The ethoxy and methyl groups can be oxidized under strong oxidizing conditions.
Reduction: The fluorobenzoic acid moiety can be reduced to form corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield aldehydes or carboxylic acids, while reduction of the fluorobenzoic acid can produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the development of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxy-2-methylphenyl)-2-fluorobenzoic acid is not fully understood. it is believed that its effects are mediated through interactions with specific molecular targets and pathways. The ethoxy and methyl groups may influence its binding affinity and reactivity with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-2-methylphenylboronic acid: Shares the ethoxy and methyl groups but lacks the fluorobenzoic acid moiety.
5-(4-Ethoxy-2-methylphenyl)-2-methoxynicotinic acid: Similar structure with a methoxy group instead of a fluorine atom.
Uniqueness
5-(4-Ethoxy-2-methylphenyl)-2-fluorobenzoic acid is unique due to the presence of the fluorobenzoic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where fluorine’s properties are advantageous.
Properties
IUPAC Name |
5-(4-ethoxy-2-methylphenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-3-20-12-5-6-13(10(2)8-12)11-4-7-15(17)14(9-11)16(18)19/h4-9H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZUBOCTCPXWBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690741 |
Source
|
Record name | 4'-Ethoxy-4-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261955-38-7 |
Source
|
Record name | 4'-Ethoxy-4-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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